三苯甲基半胱氨酸

描述

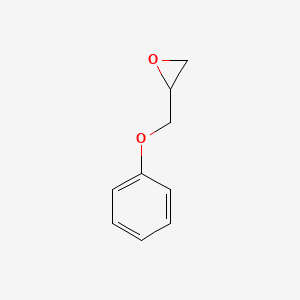

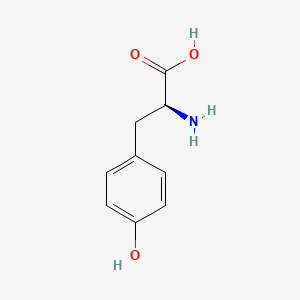

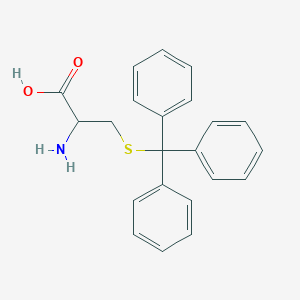

Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity . It is a benzenoid aromatic compound .

Synthesis Analysis

The synthesis of Tritylcysteine involves the optimization of the amino acid moiety of S-trityl-L-cysteine (STLC) derivative using in silico modeling . A prodrug N-γ-glutamylated STLC derivative was designed and synthesized, which could be hydrolyzed by γ-glutamyltransferase (GGT) to produce the STLC derivative .Molecular Structure Analysis

Tritylcysteine targets the catalytic domain of Eg5, a kinesin involved in the formation of the bipolar mitotic spindle . The S and D-enantiomers of S-tritylcysteine are nearly equally potent, indicating that there is no significant stereospecificity .Chemical Reactions Analysis

Trityl moieties have been applied as neutral Lewis acids in different chemical reactions . They have been used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis

Tritylcysteine has a molecular weight of 363.5 g/mol . Its molecular formula is C22H21NO2S .科学研究应用

1. 对 UVB 诱导的全身性免疫抑制的保护功效

N-乙酰半胱氨酸 (NAC) 是与三苯甲基半胱氨酸相关的化合物,其对由 UVB 照射引起的全身性免疫抑制的保护功效已得到研究。局部应用 NAC 显示出对小鼠中 UVB 诱导的免疫抑制具有显著的抑制作用,表明在保护免受 UVB 辐射的有害影响方面具有潜在的实际意义 (Broeke & Henegouwen, 1995)。

2. 神经退行性疾病

N-乙酰半胱氨酸因其在神经退行性疾病中的应用而引起关注。作为谷胱甘肽的前体,它表现出抗氧化和抗炎活性。它在帕金森氏症、阿尔茨海默氏症和预防认知衰老痴呆症的治疗中显示出前景 (Tardiolo, Bramanti, & Mazzon, 2018)。

3. 精神疾病

N-乙酰半胱氨酸已成为治疗精神疾病的有用剂,调节谷氨酸能、神经营养和炎性通路等途径。它在成瘾、强迫症、精神分裂症和双相情感障碍中显示出积极的结果 (Dean, Giorlando, & Berk, 2011)。

4. 心脏病学

在心脏病学中,N-乙酰半胱氨酸已被研究其在减少心肌梗死的功能和结构影响中的作用。它在急性心肌梗死中治疗缺血和再灌注损伤中的应用显示出有益效果,表明在急性心脏病学中具有作用 (Sochman et al., 1996)。

5. 皮肤炎症

N-乙酰半胱氨酸已被评估其拮抗刺激性和接触性超敏反应发展的性能。它减少了小鼠的皮肤肿胀和白细胞浸润,表明其在治疗由肿瘤坏死因子-α 介导的皮肤炎症中具有潜在的用途 (Senaldi, Pointaire, Piguet, & Grau, 1994)。

6. 肾脏保护

N-乙酰半胱氨酸已被推荐用于接受放射性对比剂程序的肾功能不全患者。然而,试验产生了不一致的结果,表明需要进一步研究以确定其功效 (Kshirsagar et al., 2004)。

7. 多种临床应用

除了已知的用途外,还发现 N-乙酰半胱氨酸有益于预防慢性阻塞性肺疾病恶化、治疗肺纤维化以及在某些情况下进行生育治疗。它还具有作为癌症化学预防剂和治疗神经系统疾病的潜力 (Millea, 2009)。

作用机制

Target of Action

Tritylcysteine, also known as Tritylthioalanine, is a well-recognized lead compound known for its anticancer activity . The primary target of Tritylcysteine is the human mitotic kinesin Eg5 . Eg5 is a motor protein that plays a crucial role in bipolar spindle formation during cell division .

Mode of Action

Tritylcysteine interacts with its target, Eg5, by binding to its pocket . This binding inhibits the ATPase activity of Eg5, which is essential for its motor function . By inhibiting Eg5, Tritylcysteine prevents the separation of duplicated chromosomes and the formation of bipolar spindles, thereby blocking cells specifically in the M phase .

Biochemical Pathways

The inhibition of Eg5 by Tritylcysteine affects the mitotic spindle assembly pathway . This disruption leads to the arrest of cell division, specifically at the mitosis phase . The downstream effect of this action is the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

It is also known that the compound’s zwitterion structure complicates its clinical development due to solubility issues .

Result of Action

The molecular effect of Tritylcysteine’s action is the inhibition of Eg5’s ATPase activity, which is crucial for its motor function . On a cellular level, this results in the arrest of cell division at the mitosis phase . This arrest of cell division can lead to cell death, thereby reducing the proliferation of cancer cells .

Action Environment

The efficacy and stability of Tritylcysteine, like many other compounds, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other interacting molecules can affect the action of a compound .

未来方向

属性

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tritylcysteine serves as a valuable protecting group for the thiol group of cysteine during peptide synthesis. [, ] The bulky trityl group prevents unwanted side reactions and can be easily removed to yield the free cysteine residue. [] This protection strategy allows for the controlled formation of disulfide bonds, crucial for the structure and function of many peptides and proteins. [, ]

A: Yes, under certain conditions, the indole ring of tryptophan residues can react with the highly reactive sulfenyl iodides formed during the iodine oxidation of Tritylcysteine peptides. [] This reaction can lead to the formation of tryptophan-2-thioethers as by-products. [] The extent of this side reaction is influenced by factors such as the solvent used and the proximity of tryptophan and cysteine residues within the peptide sequence. []

A: Research has shown that Tritylcysteine is a potent, reversible inhibitor of the human kinesin Eg5. [] It targets the catalytic domain of Eg5, inhibiting both basal and microtubule-activated ATPase activity. [] This inhibitory effect on Eg5 leads to the disruption of mitotic spindle formation, specifically blocking cells in the M phase of the cell cycle. []

A: Yes, Tritylcysteine has been explored for its potential antitumor activity. [] Studies have demonstrated its ability to inhibit the growth of the murine leukemic cell line P388D1 in vitro. [] Furthermore, in vivo studies using a mouse model of leukemia P388 showed that Tritylcysteine significantly increased lifespan (T/C=211%). []

A: Research has explored the structure-activity relationship of Tritylcysteine and related compounds. [] This work involved synthesizing and evaluating various analogues to identify structural features essential for antileukemic activity. [] While the specific details of these studies are not provided in the abstracts, they highlight the ongoing efforts to optimize the structure of Tritylcysteine for enhanced therapeutic potential.

A: A derivative of Tritylcysteine, specifically N-[N-(3-diphenylphosphinopropionyl)glycyl]-S-tritylcysteine methyl ester (PN(2)S(Trt)-OMe), has been investigated in the context of developing rhenium(V) oxo complexes. [] These complexes, particularly (ReO[Ph(2)P(CH(2))(2)C(O)-Gly-Cys-OMe(P,N,N,S)]), are of interest due to their potential applications in radiopharmaceuticals and catalysis. []

A: Yes, pharmacokinetic studies have been conducted on 3-tritylthio-L-alanine (NSC 83265), a closely related compound. [] These studies, conducted in rats, dogs, and monkeys, revealed species-specific differences in the absorption, distribution, metabolism, and excretion of the compound. [] Notably, the liver was identified as the primary site of drug accumulation across all three species. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。